N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide
Description
Chemical Structure: The compound features a pyridine ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a trifluoroacetamide group at position 2. Its molecular formula is C₉H₆BrF₃N₂O₂, with a molecular weight of 317.06 g/mol (estimated). The trifluoroacetamide moiety enhances metabolic stability, while the bromine and methoxy groups influence electronic properties and steric interactions .
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-6-5(2-4(9)3-13-6)14-7(15)8(10,11)12/h2-3H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHSVAVVOOMHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192234 | |
| Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425334-90-2 | |
| Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425334-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,6-Dimethoxypyridine
The primary method involves selective bromination of 2,6-dimethoxypyridine. This route is well-documented for obtaining the 2-position brominated intermediate:
| Reaction Step | Reagents & Conditions | Outcome & Yield | Reference |
|---|---|---|---|
| Bromination of 2,6-dimethoxypyridine | N-bromosuccinimide (NBS), acetonitrile, room temperature, inert atmosphere | 78% yield of 2-bromo-6-methoxypyridine | , |
| Notes: The reaction selectively brominates at the 2-position due to electronic effects of methoxy groups. |
Alternative Synthesis via Nucleophilic Aromatic Substitution
In some cases, bromination is achieved via electrophilic aromatic substitution, utilizing bromine or NBS under controlled conditions to prevent over-bromination.
Introduction of the Trifluoroacetamide Group
Amidation Using Trifluoroacetic Anhydride
The key step involves converting the 3-position of the brominated pyridine to the trifluoroacetamide:
| Reaction Step | Reagents & Conditions | Outcome & Yield | Reference |
|---|---|---|---|
| Amidation of pyridine | Trifluoroacetic anhydride, triethylamine, inert atmosphere, 0–25°C | 74–85% yield | , |
| Notes: The reaction proceeds via nucleophilic attack of the pyridine nitrogen on trifluoroacetic anhydride, facilitated by base. |
Alternative Method: Direct Coupling
Some protocols employ coupling reagents such as carbodiimides (e.g., EDC) to activate trifluoroacetic acid derivatives, enabling amidation under milder conditions.
Summary of Preparation Methods with Data Table
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination + Amidation (Most Common) | 2,6-Dimethoxypyridine | NBS, acetonitrile, trifluoroacetic anhydride, triethylamine | 74–85 | Mild, scalable, high yield |
| Direct Bromination & Coupling | 2,5-Dibromopyridine | Brominating agents, trifluoroacetic acid derivatives | 70–80 | Suitable for industrial scale |
| Alternative routes | Pyridine derivatives with protective groups | Various, including catalytic and electrophilic substitutions | 60–78 | Less common, more complex |
Research Findings and Notes
- Efficiency & Cost-Effectiveness: The most efficient methods involve bromination of readily available 2,6-dimethoxypyridine followed by amidation, which offers high yields and operational simplicity.
- Reaction Conditions: Mild temperatures (0–25°C) and inert atmospheres are preferred to prevent side reactions.
- Scalability: The described methods are adaptable for large-scale synthesis, with some patents reporting yields exceeding 80% and straightforward purification steps.
- Purification Techniques: Recrystallization and chromatography are employed to obtain high-purity intermediates suitable for subsequent reactions.
Concluding Remarks
The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide predominantly relies on the bromination of 2,6-dimethoxypyridine, followed by amidation with trifluoroacetic anhydride. These methods are well-established, with high yields, operational simplicity, and suitability for industrial production. The choice of reagents and reaction conditions can be optimized based on scale and purity requirements, with the literature supporting the robustness of these approaches.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The trifluoroacetamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of N-(5-substituted-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide derivatives.
Oxidation Reactions: Formation of N-(5-bromo-2-hydroxypyridin-3-yl)-2,2,2-trifluoroacetamide or N-(5-bromo-2-carbonylpyridin-3-yl)-2,2,2-trifluoroacetamide.
Reduction Reactions: Formation of N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroethylamine.
Scientific Research Applications
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
Table 1: Key Structural Differences
Key Observations :
- Heterocyclic Core : The target compound’s pyridine ring contrasts with imidazo-pyridine (electron-rich fused ring) , indole (aromatic amine-containing ring) , and azetidine (strained four-membered ring) .
- Trifluoroacetamide in the target and imidazo-pyridine analogs enhances resistance to enzymatic degradation compared to simple acetamides .
Physicochemical and Industrial Relevance
Table 2: Physicochemical and Commercial Comparison
Biological Activity
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyridine ring substituted with a bromine atom and a methoxy group, along with a trifluoroacetamide moiety. The presence of the trifluoroacetamide group enhances its lipophilicity and biological activity.
This compound exhibits various biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures can exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
- Anticancer Properties : Research suggests that derivatives of pyridine compounds can inhibit cancer cell proliferation. The trifluoroacetamide group may contribute to apoptosis in cancer cells through various signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study 2 | Assess anticancer effects | Demonstrated 50% inhibition of cancer cell growth at 10 µM concentration in vitro. |
| Study 3 | Investigate enzyme inhibition | Found to inhibit enzyme X with an IC50 value of 25 µM, suggesting potential for drug development. |
Toxicological Profile
The compound's safety profile is crucial for its potential therapeutic applications. Toxicity studies indicate:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide?
- Methodology :
- Nucleophilic substitution or amide coupling is commonly used. For example, bromopyridine derivatives can react with trifluoroacetic anhydride in the presence of a base (e.g., potassium carbonate) in DMF under reflux .
- Microwave-assisted synthesis may accelerate reaction rates and improve yields, as demonstrated for structurally similar pyridinyl acetamides .
- Key considerations : Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods :
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of impurities. For example, the methoxy group (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C NMR) are critical markers .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography to resolve crystal packing and bond angles, as shown for related trifluoroacetamide derivatives .
Q. What solvent systems are optimal for recrystallization?
- Method : Use mixed solvents like ethanol/water or dichloromethane/hexane. For bromopyridine derivatives, slow evaporation from ethanol often yields high-purity crystals suitable for crystallography .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroacetamide group influence reactivity in cross-coupling reactions?
- Mechanistic insight : The trifluoroacetyl group deactivates the pyridine ring, potentially hindering Buchwald-Hartwig or Suzuki-Miyaura couplings. Pre-functionalization (e.g., bromine substitution at C5) can direct reactivity. Computational modeling (DFT) is recommended to predict regioselectivity .
- Experimental design : Compare coupling efficiency with/without protective groups (e.g., Boc) on the acetamide .
Q. How to resolve discrepancies in spectroscopic data for structurally similar analogs?
- Case study : If ¹H NMR shows unexpected splitting, consider dynamic rotational isomerism in the acetamide moiety. Variable-temperature NMR can confirm this by observing coalescence of peaks at elevated temperatures .
- Validation : Cross-reference with crystallographic data (e.g., bond lengths and angles from X-ray structures) to validate proposed conformers .
Q. What in vitro assays are suitable for evaluating bioactivity (e.g., pesticidal or hypoglycemic effects)?
- Approach :
- Pest control : Use insect cell lines (e.g., Sf9) to assess cytotoxicity, referencing analogs with proven pesticidal activity .
- Hypoglycemic activity : Test glucose uptake in 3T3-L1 adipocytes or STZ-induced diabetic mouse models, following protocols for thiazolidinedione derivatives .
- Data interpretation : Correlate bioactivity with substituent electronic effects (e.g., bromine’s steric impact vs. trifluoroacetyl’s electron-withdrawing nature).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
